molecular formula C18H28N4O B14383512 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL CAS No. 89443-64-1

3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL

Cat. No.: B14383512
CAS No.: 89443-64-1
M. Wt: 316.4 g/mol
InChI Key: WCGALCNGJJLVLO-UHFFFAOYSA-N
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Description

3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL is a synthetic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the indazole core through cyclization reactions. The piperidine moiety is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce byproducts. This can include the use of continuous flow reactors and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the indazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL is unique due to the combination of the indazole core and the piperidine moiety, which imparts specific biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

CAS No.

89443-64-1

Molecular Formula

C18H28N4O

Molecular Weight

316.4 g/mol

IUPAC Name

3-(6-piperidin-1-ylhexylamino)-1H-indazol-5-ol

InChI

InChI=1S/C18H28N4O/c23-15-8-9-17-16(14-15)18(21-20-17)19-10-4-1-2-5-11-22-12-6-3-7-13-22/h8-9,14,23H,1-7,10-13H2,(H2,19,20,21)

InChI Key

WCGALCNGJJLVLO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCCNC2=NNC3=C2C=C(C=C3)O

Origin of Product

United States

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